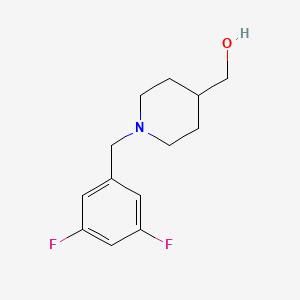
(1-(3,5-Difluorobenzyl)piperidin-4-yl)methanol
Übersicht
Beschreibung
(1-(3,5-Difluorobenzyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C13H17F2NO and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1-(3,5-Difluorobenzyl)piperidin-4-yl)methanol is a chemical compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a 3,5-difluorobenzyl group and a hydroxymethyl group, which contributes to its unique biological properties. Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and anti-cancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Its mechanism of action involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which can lead to therapeutic effects such as reduced inflammation and inhibited cancer cell growth.
- Receptor Modulation : It may also modulate receptor activity, impacting various signaling pathways critical for cellular function and disease progression.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Anti-Cancer Activity : A study evaluated the cytotoxic effects of this compound on liver cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against these cells .
- Inflammation Modulation : Research focused on the compound's ability to modulate inflammatory responses in vitro demonstrated a marked reduction in pro-inflammatory cytokine production when treated with this compound.
- Antiviral Properties : Another study reported that derivatives of piperidine compounds similar to this compound effectively inhibited the hemagglutinin-mediated membrane fusion of influenza A virus, showcasing its potential as an antiviral agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The following aspects are critical:
- Substituent Effects : The presence of the difluorobenzyl group enhances binding affinity to target enzymes or receptors compared to other substituents.
- Piperidine Ring Positioning : Variations in the positioning of substituents on the piperidine ring significantly influence biological activity and selectivity.
Eigenschaften
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZCXNPRUJUQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















